molecular formula C23H32N4O2S B12581498 N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12581498
M. Wt: 428.6 g/mol
InChI Key: PZBWQJVMEIBLBA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring:

  • A benzimidazole core, known for its pharmacological relevance (e.g., enzyme inhibition, DNA interaction).
  • A sulfanyl-acetamide bridge linking the benzimidazole to a cyclohexyl group, enhancing lipophilicity.

This compound’s design combines motifs from antimicrobial and bioactive heterocycles, though direct pharmacological data are unavailable in the provided evidence.

Properties

Molecular Formula

C23H32N4O2S

Molecular Weight

428.6 g/mol

IUPAC Name

N-cyclohexyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H32N4O2S/c1-17-11-13-26(14-12-17)22(29)15-27-20-10-6-5-9-19(20)25-23(27)30-16-21(28)24-18-7-3-2-4-8-18/h5-6,9-10,17-18H,2-4,7-8,11-16H2,1H3,(H,24,28)

InChI Key

PZBWQJVMEIBLBA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophile.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is often introduced via alkylation reactions.

    Final Assembly: The final step involves coupling the benzimidazole derivative with the piperidine and cyclohexyl groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Benzimidazole vs. Pyridone/Thiazole Derivatives
  • Target Compound : The benzimidazole core may enable stronger π-π stacking and hydrogen bonding compared to pyridones or thiazoles (e.g., compounds in ). Benzimidazoles are also associated with proton pump inhibition and antiparasitic activity.
  • Pyridone Derivatives: Synthesized via cyanoacetamide and acetylacetone reactions, these compounds showed moderate antimicrobial activity (, MIC range: 8–64 µg/mL) .
Sulfanyl vs. Sulfamoyl Moieties
  • Target Compound : The sulfanyl group (–S–) enhances stability and may reduce metabolic oxidation compared to sulfamoyl (–SO₂–NH–) groups in ’s compounds .

Substituent Effects

Cyclohexyl vs. Aromatic Groups
  • N-(4-Phenoxyphenyl) Analogs (): Aromatic substituents like phenoxyphenyl favor π-π interactions with biological targets but may reduce metabolic stability .
4-Methylpiperidinyl vs. Pyridinylpiperazinyl Groups
  • Target Compound : The 4-methylpiperidinyl group’s basicity (pKa ~8–9) could facilitate salt formation, enhancing solubility.
  • Pyridinylpiperazinyl Analogs (): Pyridine’s electron-withdrawing nature lowers basicity (pKa ~6–7), affecting bioavailability .

Crystallographic and Stability Data

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Exhibits intermolecular C–H⋯O interactions, stabilizing its crystal lattice . The target compound’s cyclohexyl group may disrupt such packing, lowering melting points compared to aromatic analogs.

Antimicrobial Potential

  • Compounds : Thiazole and pyrazole derivatives showed broad-spectrum activity (e.g., Staphylococcus aureus MIC: 16 µg/mL; Candida albicans MIC: 32 µg/mL) .
  • Target Compound : The benzimidazole core could enhance antifungal activity via ergosterol biosynthesis inhibition, though experimental validation is needed.

Pharmacokinetic Considerations

  • Lipophilicity : Cyclohexyl and piperidinyl groups may increase CNS penetration but require formulation optimization for solubility.

Biological Activity

N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of the compound's biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
CAS Number 606110-04-7
Molecular Formula C23H32N4O2S
Molecular Weight 420.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and antimicrobial defense mechanisms. The benzimidazole moiety is known for its ability to interact with DNA and inhibit cellular processes essential for tumor growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzimidazole derivatives. For instance, a study investigating similar compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, indicating potent activity against cancer cells while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts .

Table: Antitumor Activity Comparison

CompoundCell LineIC50 (μM)
N-Cyclohexyl...A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing methods included broth microdilution assays as per CLSI guidelines. Compounds related to this structure exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Studies

A significant case study involved the synthesis and evaluation of various benzimidazole derivatives, including N-Cyclohexyl... These derivatives were assessed for their biological activities in vitro. The results indicated that certain modifications to the piperidine ring enhanced both antitumor and antimicrobial efficacy, providing insights into structure-activity relationships (SAR) that could guide future drug development .

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